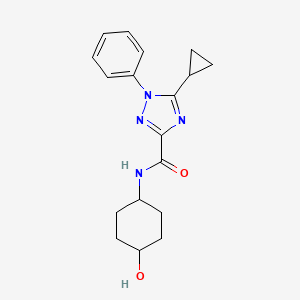![molecular formula C12H17FIN3 B6639709 1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6639709.png)
1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of guanidine derivatives and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide is not fully understood. However, it has been proposed that this compound acts as an inhibitor of the angiotensin II type 1 receptor, which plays a critical role in regulating blood pressure. By blocking this receptor, 1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide can reduce blood pressure and improve cardiovascular function.
Biochemical and Physiological Effects:
1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce blood pressure, improve endothelial function, and reduce oxidative stress. Additionally, this compound has been shown to have anti-inflammatory and anti-fibrotic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide in lab experiments is its potent antihypertensive activity. This makes it an ideal compound for investigating the mechanisms underlying hypertension and other cardiovascular diseases. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in animal studies.
Future Directions
There are several future directions for research on 1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide. One area of interest is the development of more potent and selective inhibitors of the angiotensin II type 1 receptor. Additionally, this compound could be investigated for its potential as a therapeutic agent for other diseases, such as cancer and diabetes. Furthermore, more research is needed to understand the mechanisms underlying the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide involves the reaction of 4-fluoro-3-methylbenzylamine with cyclopropyl isocyanate in the presence of hydroiodic acid. This reaction results in the formation of 1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide. The synthesis of this compound has been reported in various scientific journals, and the procedure has been optimized for high yield and purity.
Scientific Research Applications
1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have potent antihypertensive activity, and it has been investigated for its ability to treat other cardiovascular diseases. Additionally, this compound has been studied for its potential as a therapeutic agent for cancer, diabetes, and other metabolic disorders.
properties
IUPAC Name |
1-cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3.HI/c1-8-6-9(2-5-11(8)13)7-15-12(14)16-10-3-4-10;/h2,5-6,10H,3-4,7H2,1H3,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTOIFACUFSEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN=C(N)NC2CC2)F.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-chlorophenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639627.png)
![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)




![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)

![1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B6639729.png)